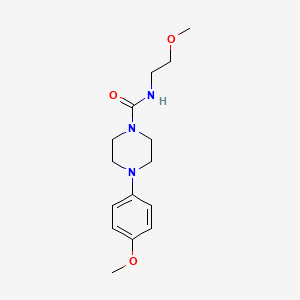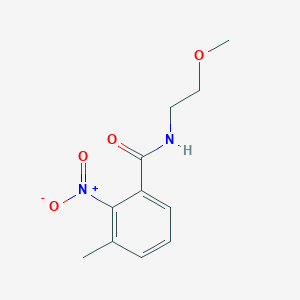![molecular formula C19H18BrClN4O B4583777 N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)
N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
説明
Synthesis Analysis
The synthesis of N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea and related compounds involves multiple steps, including the reaction of appropriate precursors under controlled conditions. A similar process involves the reaction of 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate, showcasing the methodology for synthesizing complex urea derivatives (Xin, 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives, including the arrangement of bromophenyl and chlorophenyl groups, is crucial for their properties. These molecules often form dimers via intermolecular hydrogen bonds, as seen in compounds where the bromophenyl and chlorophenyl groups lie in specific positions relative to the urea carbonyl O atom, which influences their overall structure and interactions (Yamin & Mardi, 2003).
Chemical Reactions and Properties
The chemical behavior of N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea derivatives includes their reactivity towards various reagents and conditions. These compounds can participate in reactions typical for ureas, such as interactions with amines, acids, and other nucleophiles, contributing to their versatile chemical properties.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces. The crystal packing and hydrogen bonding patterns significantly affect these properties, as demonstrated in studies where molecules are linked by paired N’H···O hydrogen bonds, forming dimers and exhibiting specific crystal packing behaviors (Xin, 2006).
科学的研究の応用
Agronomic Performance and Nitrogen Management
- Urea derivatives, including those with nitrification and urease inhibitors, have been studied for their effects on agronomic performance and nitrogen losses in crops such as potatoes. These studies explore how such additives can improve yield and reduce nitrogen losses to the environment, highlighting their potential in enhancing agricultural sustainability (Souza, Rosen, & Venterea, 2019).
Plant Growth Regulation
- Certain urea derivatives exhibit cytokinin-like activity, which can positively regulate cell division and differentiation in plants. This has implications for in vitro plant morphogenesis studies, potentially offering new ways to enhance plant growth and development (Ricci & Bertoletti, 2009).
Molecular Structure and Interactions
- The structural analysis of urea derivatives can reveal important information about their molecular interactions and properties. For example, the study of N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea provided insights into its crystal structure and hydrogen bonding patterns, which are essential for understanding the compound's reactivity and potential applications (Yamin & Mardi, 2003).
Anticancer Research
- Urea derivatives have also been explored for their anticancer properties, with studies showing that certain compounds exhibit significant antiproliferative effects on various cancer cell lines. This suggests their potential as templates for developing new anticancer agents (Feng et al., 2020).
特性
IUPAC Name |
1-(3-bromophenyl)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O/c1-12-18(23-19(26)22-16-8-5-7-15(20)10-16)13(2)25(24-12)11-14-6-3-4-9-17(14)21/h3-10H,11H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDAVQNAZCXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)
![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)

![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)

![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![2-bromo-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4583781.png)

![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)